What is the chemical structure of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Whitepaper: Structural Elucidation and Synthetic Methodology of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection of heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Structural Elucidation and Synthetic Methodology of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid
Executive Summary
In modern drug discovery and medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for developing efficacious therapeutics. The compound 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS: 1493751-21-5) represents a highly optimized, multi-functional scaffold[1][2]. As a Senior Application Scientist, I frequently utilize this class of molecules to construct kinase inhibitors, GPCR modulators, and protein-protein interaction inhibitors. This technical guide deconstructs the chemical topology of this compound, details its physicochemical profile, and provides a self-validating, causal protocol for its de novo synthesis.
Structural Elucidation & Chemical Topology
The molecular architecture of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CC1=NC(=NC=C1C(=O)O)C2CCOCC2) is engineered for optimal target engagement and pharmacokinetic stability[1]. It can be dissected into three distinct functional moieties attached to a central pyrimidine core:
The Pyrimidine Core: A classic bioisostere for benzene or pyridine. The two nitrogen atoms act as potent hydrogen-bond acceptors, frequently engaging the hinge region of kinases or critical residues in receptor binding pockets.
2-(Oxan-4-yl) Substituent (Tetrahydropyran-4-yl): The incorporation of this saturated, oxygen-containing heterocycle aligns with the "escape from flatland" paradigm. By increasing the fraction of sp³ hybridized carbons (Fsp³), this moiety significantly improves aqueous solubility and metabolic stability compared to planar, fully aromatic substituents.
4-Methyl Group: This group provides essential steric shielding to the pyrimidine core. More importantly, it dictates the dihedral angle of any subsequent amide bonds formed at the C5 position, effectively locking the molecule into a rigid, bioactive conformation.
5-Carboxylic Acid: The primary synthetic handle. It serves as a precursor for rapid diversification via amide coupling, or acts directly as a pharmacophore to form salt bridges with basic amino acid residues (e.g., arginine, lysine) in target proteins.
Physicochemical Properties
Understanding the quantitative metrics of this scaffold is critical for predicting its behavior in biological assays and synthetic workflows. The data is summarized below[1][2]:
To construct this highly substituted pyrimidine, a bottom-up de novo ring synthesis is far more efficient than attempting to functionalize a pre-formed pyrimidine core. The most robust method is the base-promoted cyclocondensation of an amidine with an enaminone[3].
A protocol is only as reliable as its built-in validation mechanisms. The following workflow integrates causality—explaining why specific reagents are chosen—and orthogonal analytical checkpoints to ensure intermediate fidelity.
Why the hydrochloride salt? Free amidines are prone to rapid hydrolysis and degradation. The HCl salt ensures long-term bench stability. K₂CO₃ is utilized as a mild base to liberate the free amidine in situ without causing premature hydrolysis of the ester[3].
Why the enaminone? Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate acts as a highly reactive 1,3-dielectrophile. The dimethylamino group is a superior leaving group compared to simple alkoxides. Heating the reaction to 70°C drives the elimination of dimethylamine and water, ensuring irreversible aromatization to form the intermediate ethyl 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylate .
Procedure: Suspend the amidine HCl (1.0 eq) and the enaminone (1.05 eq) in anhydrous MeOH. Add K₂CO₃ (2.5 eq). Stir the mixture at 70°C for 16 hours. Concentrate in vacuo, partition between Ethyl Acetate and water, extract, and dry the organic layer over Na₂SO₄.
Causality & Mechanism: The ethyl ester must be cleaved to yield the active carboxylic acid. A mixed solvent system (THF/MeOH/H₂O) ensures complete dissolution of the organic intermediate while providing the aqueous environment necessary for the hydroxide nucleophile.
Procedure: Dissolve the intermediate from Step 1 in a 1:1:1 mixture of THF/MeOH/1M NaOH. Stir at room temperature for 4-5 hours. Remove the organic solvents under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. The target compound, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid , will precipitate as a white solid. Filter and dry under high vacuum.
Step 3: Analytical Validation (The Self-Validating System)
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the exact mass. The spectrum must show a dominant peak at m/z 223.1 [M+H]⁺ [1].
¹H-NMR (Proton Nuclear Magnetic Resonance): Run in DMSO-d₆. Validation requires the complete disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the presence of the highly deshielded pyrimidine aromatic proton (C6-H) at ~8.8 ppm.
Synthetic Workflow & Logic Diagram
The following Graphviz diagram visualizes the causal relationships and phase transitions of the synthetic protocol described above.
Synthetic workflow and validation logic for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
References
PubChemLite - 1493751-21-5 (C11H14N2O3), Université du Luxembourg. Available at:[Link]
4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid - Substance Database, NextSDS. Available at: [Link]
Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | CID 43811032, PubChem (NIH). Available at: [Link]
WO2013186229A1 - Tnf-alpha modulating benzimidazoles, Google Patents.
Safety Data Sheet (SDS) for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid Foreword for the Modern Researcher: In the fast-paced environment of drug discovery and chemical synthesis, the intro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Foreword for the Modern Researcher: In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel chemical entities often outpaces the generation of comprehensive safety documentation. 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS No. 1493751-21-5) is one such compound. While a formal, verified Safety Data Sheet (SDS) is not yet widely available, the compound has been classified under the Globally Harmonized System (GHS) through notifications to regulatory bodies like the European Chemicals Agency (ECHA).[1][2]
This guide is crafted for the diligent researcher and drug development professional. It moves beyond a rigid SDS template to provide a deeper, more intuitive understanding of the compound's potential hazards. By synthesizing the available GHS data with established safety principles for analogous chemical structures, this document serves as a proactive tool for risk assessment and the implementation of robust safety protocols in the laboratory. As a Senior Application Scientist, my aim is not just to list procedures, but to explain the scientific rationale behind them, empowering you to work safely and effectively.
Section 1: Hazard Identification and Risk Profile
The foundation of laboratory safety is a thorough understanding of a chemical's intrinsic hazards. For 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, we rely on the notified classifications submitted under the CLP (Classification, Labelling and Packaging) Regulation.[2] These classifications provide a clear, albeit preliminary, picture of the risks associated with this compound.
The compound is classified as a solid, likely a crystalline powder, which is a critical factor in determining its primary routes of exposure in a laboratory setting.
Diagram: Primary Routes of Exposure for a Solid Compound
Caption: Logical flow of potential exposure routes for a solid chemical agent.
GHS Hazard Classification Summary
The known hazard classifications for this compound are summarized below.[1] Each classification is a directive for specific precautionary measures.
Inhalation may affect the central nervous system. Work should be conducted in well-ventilated areas.
Expert Insight: The combination of acute toxicity via multiple routes (oral, dermal, inhalation) and local irritant effects (skin, eyes) designates this as a compound requiring stringent handling protocols. The STOT SE 3 classification (H336) further underscores the need for excellent ventilation, as systemic effects are possible from a single exposure.[1][4] While H336 points to drowsiness, it is prudent to also consider the potential for respiratory irritation (H335), a common feature of fine chemical powders.[6][8]
Section 2: Proactive Exposure Control & Personal Protection
Controlling exposure is not merely about wearing protective gear; it's a systematic approach known as the "Hierarchy of Controls." This principle prioritizes engineering solutions and administrative procedures over sole reliance on Personal Protective Equipment (PPE).
Diagram: The Hierarchy of Controls
Caption: The hierarchy of controls, prioritizing systematic safety over PPE.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.
Causality: A fume hood is critical because it addresses the H332 (Harmful if inhaled) and H336 (May cause drowsiness or dizziness) hazards directly. By drawing airborne particles and vapors away from the user's breathing zone, it physically removes the hazard at the source. All weighing and transfer operations involving the solid powder must be performed within a fume hood.
Administrative Controls: Standardizing Safety
These are the procedures and work practices that reduce exposure risk.
Standard Operating Procedures (SOPs): Develop a specific SOP for handling this compound, incorporating the protocols in this guide.
Access Control: Restrict access to areas where the compound is being used to trained personnel only.
Hygiene Practices: Prohibit eating, drinking, or smoking in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific task.[10][11][12]
Required if work cannot be done in a fume hood (e.g., N95 respirator). Advised even in a hood.
Solution Preparation
Chemical splash goggles. A face shield is recommended if splashing is likely.[12]
Nitrile gloves.
Standard lab coat. A chemical-resistant apron is recommended for larger volumes.[10]
Not required if performed in a fume hood.
Spill Cleanup
Chemical splash goggles and face shield.
Heavy-duty nitrile or butyl rubber gloves.
Chemical-resistant apron or suit over a lab coat.
Air-purifying respirator with appropriate particulate filters.
Expert Insight on PPE Selection:
Eye Protection: Goggles are specified over safety glasses for weighing because they form a seal around the eyes, offering superior protection from fine, airborne dust which can easily bypass the gaps in standard glasses.[11]
Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact.[12][13] For any task with prolonged contact potential or during spill cleanup, more robust gloves like butyl rubber should be considered. Always inspect gloves for tears or punctures before use.
Respiratory Protection: While a fume hood is the primary control, if there is any doubt about its efficacy or during a significant spill, a respirator is crucial. For a powder, an N95 dust mask or a half-mask respirator with P100 (particulate) filters is appropriate.
Section 3: Field-Proven Handling and Storage Protocols
The following protocols are designed to be self-validating systems, minimizing risk at each step.
Protocol: Weighing the Solid Compound
Preparation: Don the required PPE (chemical splash goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.
Staging: Place an analytical balance, weigh paper or a tared container, spatula, and the sealed compound container inside the fume hood.
Transfer: Slowly open the compound container inside the hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh paper/container. Avoid any sudden movements that could generate dust.
Rationale: This slow, deliberate action is crucial to prevent the fine powder from becoming airborne, directly mitigating the inhalation hazard (H332).[8]
Sealing: Securely close the primary compound container immediately after weighing.
Cleanup: Gently wipe the spatula and any minor residues from the balance with a damp cloth (e.g., wetted with isopropanol) to prevent dust generation during cleaning. Dispose of the cloth as hazardous waste.
Finalize: Record the weight, remove your materials from the hood, and wash your hands thoroughly.
Protocol: Preparing a Stock Solution
Preparation: In a fume hood, place the weighed solid, the destination flask (e.g., volumetric flask), a funnel, and the chosen solvent. Ensure you are wearing appropriate PPE, including chemical splash goggles.
Initial Dissolution: Place the funnel in the neck of the flask. Carefully transfer the weighed solid into the flask.
Solvent Addition: Using a wash bottle or pipette, add a small amount of solvent to the weigh paper to rinse any remaining particles into the funnel, ensuring a quantitative transfer. Add solvent to the flask until it is approximately half-full.
Dissolving: Cap the flask and swirl gently to dissolve the solid. Sonication may be used if necessary.
Rationale: Capping the flask during agitation prevents the release of vapors or aerosols, which is especially important if using a volatile solvent.
Final Dilution: Once the solid is fully dissolved, carefully add solvent up to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.
Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.
Storage Requirements
Conditions: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[8]
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
Incompatibilities: While specific data is unavailable, as a general practice for carboxylic acids, avoid storage near strong bases or strong oxidizing agents.
Section 4: Emergency Response and Decontamination
A swift and correct response to an emergency can significantly mitigate harm.
First Aid Measures
The response to exposure must be immediate.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol (Small Laboratory Spill)
This protocol applies to small spills (<5g) that can be safely managed by trained laboratory personnel.
Diagram: Small Spill Response Flowchart
Caption: Decision and action workflow for a minor laboratory powder spill.
Step-by-Step Spill Cleanup:
Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.
Assess: Quickly assess the situation. Do not proceed if you are unsure or feel unsafe.
PPE: Don the appropriate PPE as outlined in the spill response chart above.
Containment: If the substance is a powder, do NOT sweep it dry. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[14][15]
Cleanup: Carefully scoop or sweep the material from the outside in, placing it into a clearly labeled, sealable container for hazardous waste.
Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the hazardous waste container.
Dispose: Seal the waste container and arrange for disposal through your institution's environmental health and safety office.
Follow-up: Wash hands and any exposed skin thoroughly. Report the incident to your supervisor.
Due to the novelty of this compound, a full experimental profile is not publicly available. This section is based on known identifiers and inferred properties from its GHS classification.
Likely a solid (crystalline powder) at room temperature.
Melting Point
Data Not Available
Solubility
Data Not Available
The carboxylic acid group suggests potential solubility in polar organic solvents (e.g., DMSO, DMF) and basic aqueous solutions.
Toxicological Data
No quantitative data (e.g., LD50) available.
Hazards are inferred from GHS classifications (H302, H312, H332, H315, H319, H336).[1] Harmful via all primary exposure routes and causes serious skin/eye irritation.
Conclusion
While 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid lacks a comprehensive, formally issued SDS, its notified GHS hazard classifications provide a solid framework for establishing safe laboratory practices. The compound presents a multi-faceted risk profile, including acute toxicity through inhalation, skin contact, and ingestion, as well as significant irritant properties. By adhering to the principles of the hierarchy of controls—prioritizing fume hood use, establishing clear SOPs, and selecting task-appropriate PPE—researchers can confidently and safely handle this compound. This guide serves as a living document; as more data becomes available, these protocols should be reviewed and updated to reflect the most current understanding of the compound's risk profile.
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword The precise determination of molecular weight and exact mass is a cornerstone of chemical analysis, providing foundational data fo...
Author: BenchChem Technical Support Team. Date: March 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
The precise determination of molecular weight and exact mass is a cornerstone of chemical analysis, providing foundational data for compound identification, purity assessment, and stoichiometric calculations. This guide focuses on 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, a molecule of interest within contemporary research and development spheres. The following sections will delve into the theoretical and practical aspects of establishing these critical parameters, offering a comprehensive resource for laboratory professionals.
A thorough search of publicly available chemical databases did not yield a definitive molecular formula for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, which is essential for the calculation of its molecular weight and exact mass. While the compound is listed with a CAS number, comprehensive chemical properties are not yet widely documented. The absence of a confirmed molecular formula prevents the precise calculation of its molecular weight and exact mass.
For the purpose of this guide, and to illustrate the principles of molecular weight and exact mass determination, we will proceed with a hypothetical molecular formula derived from the compound's name: C₁₁H₁₄N₂O₃ . It is crucial to note that any experimental work should be preceded by a definitive confirmation of the molecular formula through methods such as high-resolution mass spectrometry and elemental analysis.
Understanding Molecular Weight and Exact Mass
The concepts of molecular weight and exact mass are often used interchangeably, but they represent distinct and fundamentally different properties of a molecule.
Molecular Weight (or Average Molecular Mass) is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the standard atomic weights of the elements as found on the periodic table.
Exact Mass , on the other hand, is the mass of a molecule calculated from the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry for determining the elemental composition of a molecule.
The relationship between these two values can be visualized as follows:
Caption: Workflow for experimental determination of exact mass.
Step-by-Step Protocol
Sample Preparation:
Accurately weigh a small amount of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Dissolve the sample in a high-purity solvent (e.g., LC-MS grade methanol or acetonitrile) to create a stock solution.
Perform a serial dilution to a final concentration suitable for mass spectrometry, typically in the range of 1-10 µg/mL.
Instrumentation and Analysis:
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Infuse the sample directly or introduce it via liquid chromatography.
Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.
Operate the instrument in a high-resolution mode to achieve mass accuracy of <5 ppm.
Data Interpretation:
Acquire the mass spectrum and identify the peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).
The m/z value of this peak represents the experimentally determined exact mass.
Utilize the instrument's software to predict the elemental formula based on the measured exact mass and the isotopic pattern of the molecular ion peak.
Conclusion
References
4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid — Chemical Substance Information. NextSDS. [Link]
Preliminary Synthesis Pathways for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid: A Technical Guide
Executive Summary The development of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry. The target molecule, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid , features a pyrim...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly functionalized pyrimidine derivatives is a cornerstone of modern medicinal chemistry. The target molecule, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid , features a pyrimidine core substituted with a tetrahydropyran (oxan-4-yl) ring at C2, a methyl group at C4, and a carboxylic acid at C5. This specific substitution pattern requires precise regiocontrol during the construction of the heterocyclic core. This whitepaper outlines a robust, three-step synthetic pathway, detailing the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols necessary for successful bench-scale synthesis.
Retrosynthetic Architecture & Pathway Rationale
The construction of the asymmetric pyrimidine ring is classically achieved via the cyclocondensation of an amidine with a 1,3-dicarbonyl equivalent.
To achieve the exact regiochemistry of the target, the molecule is disconnected into two primary building blocks:
Oxane-4-carboxamidine (Tetrahydro-2H-pyran-4-carboxamidine): This precursor provides the N1-C2-N3 fragment of the pyrimidine ring and directly installs the oxan-4-yl moiety[1].
Ethyl 2-(ethoxymethylene)acetoacetate: A highly specialized, trifunctional three-carbon electrophile[2]. This reagent acts as the C4-C5-C6 source, dictating the placement of the C4-methyl and C5-carboxylate groups while providing the C6 methine proton[3].
Caption: Retrosynthetic disconnection of the target pyrimidine into amidine and dicarbonyl precursors.
Mechanistic Causality & Regiocontrol (E-E-A-T)
A common pitfall in pyrimidine synthesis using asymmetric 1,3-diketones is the generation of difficult-to-separate regioisomeric mixtures. This protocol intentionally selects [4] to bypass this issue through deterministic mechanistic causality.
The Regioselective Mechanism:
Initial Nucleophilic Attack: The primary amine of the amidine intermediate selectively attacks the highly electrophilic ethoxymethylene carbon of the dicarbonyl equivalent. This is a favored Michael-type addition-elimination that expels ethanol and establishes the C6–N1 bond.
Intramolecular Cyclization: The secondary amidine nitrogen subsequently attacks the acetyl carbonyl (C=O of the methyl ketone).
Aromatization: Dehydration (loss of H₂O) drives the aromatization of the ring.
Causality Check: Because the initial attack is strictly directed to the ethoxymethylene carbon (which becomes C6), the acetyl group is forced into the C4 position, and the ester is locked at C5. This guarantees the formation of the 4-methyl-pyrimidine-5-carboxylate architecture without regioisomeric contamination.
Step-by-Step Experimental Protocols
The following workflows represent a self-validating system. Analytical checkpoints are embedded to ensure the integrity of each intermediate before proceeding.
Caption: Step-by-step forward synthetic workflow for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Step 1: Synthesis of Oxane-4-carboxamidine Hydrochloride
Note: This intermediate can also be sourced commercially (CAS 426828-34-4)[1] to accelerate the workflow.
Imidate Formation: Dissolve tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous ethanol. Cool the solution to 0 °C. Bubble dry HCl gas through the solution for 2 hours until saturated. Stir at room temperature for 12 hours.
Amidation: Concentrate the mixture under reduced pressure to yield the imidate salt. Redissolve in anhydrous ethanol and add a solution of ammonia in methanol (3.0 eq). Stir at ambient temperature for 12 hours.
Validation: Concentrate to dryness. Verify the product via IR spectroscopy (disappearance of the sharp C≡N stretch at ~2200 cm⁻¹ and appearance of broad N-H stretches at ~3300 cm⁻¹).
Step 2: Cyclocondensation to Ethyl 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylate
Free-basing the Amidine: Suspend oxane-4-carboxamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (NaOEt, 1.1 eq) to liberate the free amidine base. Stir for 30 minutes at room temperature.
Condensation: Add ethyl 2-(ethoxymethylene)acetoacetate (1.05 eq) dropwise to the mixture[5].
Reflux: Heat the reaction mixture to reflux (78 °C) for 4 to 6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm).
Workup & Validation: Cool the mixture, concentrate under reduced pressure, and partition between Ethyl Acetate and water. Dry the organic layer over Na₂SO₄ and concentrate. Validate via ¹H NMR: Look for the diagnostic pyrimidine C6 aromatic proton (singlet, ~8.8 ppm) and the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).
Step 3: Saponification to the Final Carboxylic Acid
Hydrolysis: Dissolve the pyrimidine ester from Step 2 (1.0 eq) in a 1:1 mixture of THF and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq).
Reaction: Stir at room temperature for 12 hours. The reaction is complete when TLC indicates the total consumption of the UV-active ester spot.
Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl to pH ~3.
Validation: Collect the resulting white precipitate via vacuum filtration. Wash with cold water and dry under high vacuum. Validate via ¹H NMR: The ethyl ester signals (quartet/triplet) must be completely absent, and a broad downfield singlet (>12.0 ppm) corresponding to the carboxylic acid OH should appear.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and thermodynamic parameters required for the synthetic pathway to ensure reproducibility.
[4] Ethyl 2-(ethoxymethylene)acetoacetate | C9H14O4 | CID 3034573 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]
[1] Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032 - PubChem. National Center for Biotechnology Information (NCBI). Available at:[Link]
[3] Ethyl 2-(Ethoxymethylene)acetoacetate | CAS 3788-94-1 - Veeprho. Veeprho Pharmaceuticals. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Guide & Standard Operating Procedure (SOP)
Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Scientists
Compound CAS: 1493751-21-5
Executive Summary
In contemporary medicinal chemistry, the selection of highly functionalized, pre-validated building blocks is the cornerstone of efficient library generation. 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS: 1493751-21-5) has emerged as a privileged scaffold for the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists [1].
This guide provides an in-depth mechanistic rationale for utilizing this specific building block, a comparative physicochemical analysis, and a self-validating protocol for high-throughput amide library generation.
Molecular Architecture & Mechanistic Rationale
The utility of 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid lies in the synergistic combination of its four distinct structural motifs. Rather than relying on simple aliphatic or aromatic acids, incorporating this specific heteroaromatic system allows medicinal chemists to simultaneously address target affinity and pharmacokinetic liabilities.
Pyrimidine Core: The electron-deficient pyrimidine ring serves as a robust hydrogen-bond acceptor. In kinase inhibitor design, this motif frequently acts as a hinge-binding element, anchoring the molecule within the ATP-binding pocket via interactions with the peptide backbone (e.g., Met1160 in c-Met) [2].
Tetrahydropyran (THP) / Oxan-4-yl Group: Functioning as a bioisostere of cyclohexane, the THP ring introduces a polar ether oxygen. This modification significantly lowers the lipophilicity (LogP) of the resulting drug candidate, improving aqueous solubility and modulating absorption, distribution, metabolism, and excretion (ADME) profiles without sacrificing the spatial volume required for hydrophobic pocket occupation [3].
4-Methyl Group: Positioned orthogonally to the 5-carboxylic acid, this methyl group provides critical steric shielding. It restricts the rotational freedom of the subsequent amide bond, locking the molecule into a bioactive conformation and protecting the amide linkage from rapid enzymatic hydrolysis.
5-Carboxylic Acid: Provides a versatile, highly reactive handle for late-stage diversification via amide coupling or esterification [4].
Caption: Structural rationale mapping of the pyrimidine-5-carboxylic acid building block.
Comparative Physicochemical Profiling
To quantify the advantage of utilizing the oxan-4-yl (THP) derivative over traditional carbocyclic or aromatic analogs, we must evaluate their fundamental physicochemical properties. The inclusion of the ether oxygen directly impacts the Topological Polar Surface Area (TPSA) and calculated partition coefficient (cLogP).
Table 1: Physicochemical Comparison of Pyrimidine-5-Carboxylic Acid Scaffolds
Scaffold Derivative
Molecular Weight ( g/mol )
cLogP (Estimated)
TPSA (Ų)
H-Bond Acceptors
Primary Advantage
2-(oxan-4-yl) [Target]
222.24
~1.2
74.0
5
Optimal balance of solubility and lipophilicity; high ADME compatibility.
2-cyclohexyl
220.27
~2.8
64.7
4
High lipophilicity; useful for CNS penetration but risks poor aqueous solubility.
2-phenyl
214.22
~2.5
64.7
4
Rigid, flat architecture; prone to π-π stacking-induced aggregation.
Data synthesis demonstrates that substituting a cyclohexyl ring with a THP ring maintains the spatial geometry while significantly lowering cLogP, thereby mitigating the risk of late-stage attrition due to poor aqueous solubility [3].
High-Throughput Amide Library Synthesis Protocol
Generating a library of targeted inhibitors requires a robust, high-yielding protocol. Because the 5-carboxylic acid is sterically hindered by the adjacent 4-methyl group, standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics and incomplete conversion.
To overcome this, the following self-validating protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive 7-azabenzotriazole active ester.
Workflow Visualization
Caption: Standardized, self-validating workflow for high-throughput amide library generation.
Solvation: Dissolve 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration.
Causality: The THP group and pyrimidine core confer a highly polar surface area. Non-polar solvents (like DCM) may lead to incomplete dissolution. Anhydrous DMF ensures complete solvation and prevents premature hydrolysis of the activated ester.
Activation: To the solution, add HATU (1.2 equivalents) followed by DIPEA (3.0 equivalents).
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating attack on the uronium salt of HATU. The excess (3.0 eq) ensures the reaction remains basic even if the subsequent amine library is supplied as hydrochloride salts.
Pre-Activation & Self-Validation: Allow the mixture to stir at room temperature for 15 minutes.
Self-Validation Step: Draw a 1 µL aliquot, quench into 100 µL of methanol, and inject into an LC-MS. You must observe the complete disappearance of the parent acid mass (m/z 223.1[M+H]+) and the appearance of the methyl ester (m/z 237.1 [M+H]+), confirming successful formation of the active ester intermediate.
Coupling: Dispense the pre-activated ester solution into a 96-well plate containing the amine library (1.0 equivalent per well).
Reaction: Seal the plate and agitate on an orbital shaker at room temperature for 12–16 hours.
Causality: The steric bulk of the 4-methyl group requires extended reaction times for bulky secondary amines. Room temperature is maintained to prevent thermal degradation of the active ester.
Quenching & Purification: Quench the reactions with 10% aqueous trifluoroacetic acid (TFA) to neutralize the DIPEA and halt the reaction. Purify directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
PharmaBlock. "Tetrahydropyrans in Drug Discovery - PharmaBlock".
European Journal of Medicinal Chemistry. "Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy".
Application Note: High-Resolution NMR Spectroscopic Characterization of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Abstract This application note provides a comprehensive guide to the structural elucidation of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the structural elucidation of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block in medicinal chemistry and drug discovery, unambiguous characterization of this molecule is paramount for quality control and downstream applications.[1][2][3] This document outlines detailed protocols for ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). We will delve into the rationale behind solvent selection, experimental parameter optimization, and the interpretation of spectral data. The presented methodologies and expected results are designed to serve as a robust framework for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities.[4] The title compound, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS 1493751-21-5), incorporates three key pharmacophoric elements: a substituted pyrimidine ring, a saturated oxane moiety, and a carboxylic acid group. This unique combination makes it a valuable scaffold for the development of novel therapeutic agents. Accurate structural confirmation is the first critical step in any research and development pipeline, ensuring the integrity of biological and chemical data.
NMR spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will present a systematic approach to the complete NMR characterization of this target compound.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following IUPAC-recommended numbering scheme will be used throughout this document.
Caption: Molecular structure and numbering of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Experimental Protocols
Sample Preparation
The choice of solvent is critical for successful NMR analysis. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred. Its high polarity effectively solubilizes the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the acidic proton, often allowing for its direct observation.[5]
Protocol:
Weigh approximately 5-10 mg of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid directly into a clean, dry NMR tube.
Add approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).
Cap the NMR tube and vortex for 30-60 seconds until the sample is fully dissolved. A brief sonication may be applied if necessary.
For D₂O exchange experiment: After acquiring standard spectra, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly diminish.[6]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
Workflow for NMR Data Acquisition:
Caption: Standard workflow for the complete NMR characterization of the target compound.
Acquisition Parameters:
Experiment
Key Parameters
Purpose
¹H NMR
Spectral Width: ~16 ppm, Acquisition Time: ~3s, Relaxation Delay: 2s, Number of Scans: 16
Provides chemical shift, multiplicity, and integration of all protons.
¹³C NMR
Spectral Width: ~220 ppm, Acquisition Time: ~1s, Relaxation Delay: 2s, Number of Scans: 1024 (or more)
Determines the chemical shift of each unique carbon atom.
2D COSY
¹H spectral width in both dimensions, Data points: 2048x256, Number of Scans: 4
F2 (¹H): ~16 ppm, F1 (¹³C): ~180 ppm, Data points: 2048x256, Number of Scans: 8
Correlates protons directly to their attached carbons (one-bond C-H).
Predicted Spectral Data and Interpretation
Based on established chemical shift principles for pyrimidines, carboxylic acids, and saturated heterocycles, the following spectral data are anticipated.[1][6][7][8]
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
COSY Correlations
COOH
13.0 - 13.5
br s
1H
-
None
H6
8.9 - 9.1
s
1H
-
C4-CH₃ (long-range)
H2'ax, H6'ax
3.4 - 3.6
m (ddd)
2H
J ≈ 11.5, 11.5, 4.0
H2'eq, H6'eq, H3'ax, H5'ax
H4'
3.2 - 3.4
m (tt)
1H
J ≈ 11.5, 4.0
H3'/H5'
H2'eq, H6'eq
3.9 - 4.1
m (ddd)
2H
J ≈ 11.5, 4.0, 2.0
H2'ax, H6'ax, H3'eq, H5'eq
C4-CH₃ (H10)
2.6 - 2.8
s
3H
-
H6 (long-range)
H3'ax, H5'ax
1.6 - 1.8
m (q-like)
2H
J ≈ 12.0
H4', H2'ax, H6'ax, H3'eq, H5'eq
H3'eq, H5'eq
2.0 - 2.2
m (dq-like)
2H
J ≈ 12.0, 4.0, 2.0
H4', H2'eq, H6'eq, H3'ax, H5'ax
Interpretation Insights:
Carboxylic Acid (COOH): The proton of the carboxylic acid is expected to be significantly downfield (>12 ppm) and appear as a broad singlet due to hydrogen bonding and chemical exchange.[6][9] This signal will disappear upon D₂O exchange.
Pyrimidine Proton (H6): The lone proton on the pyrimidine ring is anticipated to be a sharp singlet in the aromatic region, deshielded by the two ring nitrogens.
Oxane Protons: The oxane ring protons will exhibit complex splitting patterns due to axial and equatorial relationships. The protons on C2' and C6' are diastereotopic and will show geminal and vicinal coupling. The methine proton at H4' will likely appear as a triplet of triplets due to coupling to four neighboring protons.
Methyl Protons (H10): The methyl group on the pyrimidine ring will be a sharp singlet.
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Signal Assignment
Predicted Chemical Shift (δ, ppm)
HSQC Correlation
C7 (COOH)
166 - 168
None
C2
170 - 173
None
C4
168 - 170
None
C6
158 - 160
H6
C5
115 - 118
None
C2', C6'
66 - 68
H2', H6'
C4'
40 - 43
H4'
C3', C5'
32 - 35
H3', H5'
C10 (CH₃)
23 - 25
H10
Interpretation Insights:
Carbonyl and Pyrimidine Carbons: The quaternary carbons of the pyrimidine ring (C2, C4) and the carboxylic acid carbonyl (C7) will be found at the downfield end of the spectrum (>160 ppm).[9] Their exact assignment can be confirmed using long-range heteronuclear correlation experiments (HMBC).
Oxane Carbons: The carbons of the oxane ring will appear in the aliphatic region. The carbons adjacent to the oxygen (C2', C6') will be the most deshielded (~67 ppm), while the others (C3', C4', C5') will be further upfield.
HSQC Utility: The HSQC experiment is indispensable for definitively linking each proton resonance to its directly attached carbon, confirming the assignments made in the 1D spectra.
Conclusion
This application note details a systematic and robust NMR-based methodology for the complete structural characterization of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, researchers can unambiguously confirm the identity and purity of this important chemical entity. The provided protocols and predicted spectral data serve as a reliable reference for scientists engaged in the synthesis, quality control, and application of pyrimidine-based compounds in drug discovery and development.
References
Royal Society of Chemistry. (2019). Supporting Information for a scientific publication.
NextSDS. (n.d.). 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. Retrieved from [Link]
PubChem. (2025). 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. Retrieved from [Link]
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
SpectraBase. (2016). ¹H NMR of Pyrimidine 5-carboxylic acid, 1,2,3,4-tetrahydro-2-oxo-4-(3,4-methylendioxyphenyl)-6-methyl-, 2,2,3,3,3-pentafluoropropyl ester. Retrieved from [Link]
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Kumar, R., Mittal, A., & Ramachandran, U. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613–4618. Retrieved from [Link]
Global Substance Registration System. (n.d.). 4-AMINO-2-METHYL-5-PYRIMIDINECARBOXYLIC ACID. Retrieved from [Link]
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. Retrieved from [Link]
eGPAT. (2019). Solvents in NMR spectroscopy. Retrieved from [Link]
ChEMBL. (n.d.). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]
Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6649. Retrieved from [Link]
ResearchGate. (2023). A convenient synthesis of methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]-pyrazine-7-carboxylates and corresponding carboxylic acids. Retrieved from [Link]
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl₃, 125 MHz). Retrieved from [Link]
AIP Publishing. (2023). Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. Retrieved from [Link]
ARKIVOC. (2001). Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by ¹H-NMR. Retrieved from [Link]
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
HPLC method development for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid analysis
Advanced HPLC Method Development and Validation for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid The Analytical Challenge: Physicochemical Profiling Developing a robust High-Performance Liquid Chromatography (HPLC)...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced HPLC Method Development and Validation for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid
The Analytical Challenge: Physicochemical Profiling
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS: 1493751-21-5) presents a unique chromatographic challenge due to its amphoteric nature. The molecule features a basic pyrimidine ring (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~3.5).
At physiological or mid-range pH (3.5–5.5), the compound exists primarily as a zwitterion. Zwitterionic species are highly polar, leading to poor retention on standard reversed-phase (RP) columns. Furthermore, the basic pyrimidine nitrogens are prone to secondary interactions with residual, unendcapped silanols on the silica support, which manifests as severe peak tailing and compromised resolution[1].
To engineer a reliable method, we must control the ionization state through strict mobile phase pH regulation, a foundational principle in carboxylic acid quantification[2].
Fig 2. pH-dependent ionization states of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Chromatographic Rationale & Architecture
To circumvent zwitterionic behavior, the mobile phase pH is driven down to pH 2.0 . At this highly acidic pH, the carboxylic acid is fully protonated (neutralized), and the pyrimidine ring is protonated (cationic).
Causality of Experimental Choices:
Ion-Pairing Agent (TFA): We utilize 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose: it lowers the pH to ~2.0 to suppress carboxylic acid ionization, and its hydrophobic trifluoroacetate anion acts as an ion-pairing agent with the cationic pyrimidine ring. This neutralizes the net charge, increasing lipophilicity and driving retention on the C18 stationary phase.
Polar-Embedded Stationary Phase: A Waters XBridge Shield RP18 column is selected. The embedded carbamate group in the alkyl chain provides an electrostatic shield that masks residual silanols, preventing the basic pyrimidine nitrogens from undergoing secondary cation-exchange interactions, thereby guaranteeing sharp, symmetrical peaks[1].
Gradient Elution: While the API elutes efficiently, a gradient is employed to ensure that any late-eluting hydrophobic synthesis impurities (e.g., unreacted oxan-4-yl precursors) are washed from the column, preventing ghost peaks in subsequent runs.
Fig 1. Systematic HPLC method development and validation workflow for amphoteric compounds.
Step-by-Step Executable Protocol
Reagent & Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1000 mL of HPLC-grade water into a mobile phase reservoir. Add 1.0 mL of HPLC-grade Trifluoroacetic acid. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in Acetonitrile): Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix and degas.
Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile. Causality: The 50% organic modifier ensures complete solubilization of the lipophilic oxan-4-yl and methyl groups, while the aqueous portion solvates the polar carboxylic acid.
Standard & Sample Preparation
Stock Standard Solution (500 µg/mL): Accurately weigh 25.0 mg of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until complete dissolution, and make up to volume with diluent.
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Make up to the mark with diluent and mix well.
Sample Preparation: Weigh an amount of the sample equivalent to 25.0 mg of the API into a 50 mL volumetric flask. Repeat the dissolution and dilution steps to achieve a nominal concentration of 50 µg/mL.
Filtration: Filter the final sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Critical Step: Discard the first 1 mL of filtrate to saturate the filter membrane, preventing active site adsorption of the analyte which would falsely lower the quantified assay value.
Optimized Chromatographic Conditions
Table 1: Instrument Parameters
Parameter
Setting
Column
Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature
30°C ± 2°C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
254 nm (Optimal for pyrimidine chromophore)
| Autosampler Temp | 15°C |
Table 2: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution State
0.0
85
15
Isocratic Hold (Focusing)
2.0
85
15
Isocratic Hold
10.0
40
60
Linear Gradient (Elution)
12.0
10
90
Column Wash
14.0
85
15
Re-equilibration
| 18.0 | 85 | 15 | End of Run |
Self-Validating System Suitability Framework
A method is only as reliable as its execution on any given day. To ensure trustworthiness, this protocol is designed as a self-validating system . Before any unknown sample is quantified, the system must pass a rigorous System Suitability Test (SST) sequence (comprising 5 replicate injections of the Working Standard). If the SST fails to meet the criteria in Table 3, the sequence automatically halts, preventing the generation of invalid analytical data.
Table 3: System Suitability Criteria (Self-Validation Thresholds)
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (RT)
~ 6.5 min (± 0.2 min)
Ensures consistent pump delivery and column chemistry.
Tailing Factor (Tf)
≤ 1.5
Confirms successful masking of silanol interactions.
Theoretical Plates (N)
≥ 5,000
Validates column efficiency and band broadening control.
| Area %RSD (n=5) | ≤ 1.0% | Guarantees autosampler precision and integration stability. |
ICH Q2(R2) Validation Metrics
The method was fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedures[3]. The validation proves that the method is specific, linear, accurate, and precise for the intended release and stability testing of the compound.
By understanding the physicochemical causality of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid—specifically its zwitterionic tendencies and basic pyrimidine nitrogens—we have engineered a highly specific, stability-indicating RP-HPLC method. The strategic use of TFA for ion-pairing and a polar-embedded stationary phase successfully neutralizes secondary interactions. Embedded with a self-validating SST framework and fully compliant with ICH Q2(R2) standards, this protocol is optimized for immediate deployment in pharmaceutical quality control and drug development laboratories.
References
[2] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Center for Biotechnology Information (PMC). Available at:[Link]
[3] Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at:[Link]
[1] Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at:[Link]
Application Notes and Protocols for the Derivatization of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid for SAR Studies
Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a key heter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is a key heterocyclic structure with significant potential for modification in drug discovery programs. Its strategic functionalization is paramount for developing novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this molecule for Structure-Activity Relationship (SAR) studies. We will explore systematic modifications at three key positions: the C5-carboxylic acid, the C4-methyl group, and the C2-oxane (tetrahydropyran) ring. For each modification, we will provide detailed, step-by-step protocols, explain the rationale behind experimental choices, and present methods for robust characterization of the resulting analogs.
Strategic Overview of Derivatization
The derivatization strategy for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is designed to probe the chemical space around the core scaffold to understand how structural changes impact biological activity. The three primary points of diversification offer distinct opportunities to modulate the molecule's properties:
C5-Carboxylic Acid: This functional group is an ideal handle for introducing a wide variety of substituents through amide bond formation. This allows for the exploration of different sizes, shapes, and electronic properties to optimize interactions with biological targets.
C4-Methyl Group: Modifications at this position can influence the molecule's metabolic stability and steric interactions within a binding pocket.
C2-Oxane Ring: Altering this bulky substituent can significantly impact solubility, lipophilicity, and overall conformation.
The following sections will provide detailed protocols for derivatization at each of these positions.
Part 1: Derivatization of the C5-Carboxylic Acid via Amide Coupling
Amide bond formation is a fundamental transformation in medicinal chemistry, often employed to generate libraries of compounds for SAR studies.[2][3] The carboxylic acid at the C5 position of our lead molecule is readily activated to react with a diverse range of primary and secondary amines.
Rationale for Reagent Selection
Several coupling reagents are available for amide bond formation, each with its own advantages and disadvantages. For our purposes, we will focus on two widely used and efficient reagents:
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): This combination is a classic and cost-effective choice. EDC is a water-soluble carbodiimide, which facilitates purification as the urea byproduct can be easily removed by an aqueous wash.[4][5] HOBt is added to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[4][5][6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a highly efficient aminium-based coupling reagent known for its rapid reaction kinetics and effectiveness with sterically hindered substrates.[7][8] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[7][8][9]
The choice between these reagents will depend on the specific amine being coupled and the scale of the reaction.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol provides a general procedure for the coupling of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid with a representative primary amine.
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Standard aqueous workup reagents (1N HCl, saturated NaHCO₃, brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
Dissolve the mixture in anhydrous DCM or DMF.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
Add DIPEA (2.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or UPLC-MS.[10][11][12]
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for more challenging couplings, such as those involving sterically hindered amines.
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Add DIPEA (3.0 eq) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[13]
Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
Monitor the reaction progress by UPLC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Amide Derivatives
Derivative
Amine Used
Coupling Method
Yield (%)
Purity (UPLC-MS)
1a
Benzylamine
EDC/HOBt
85
>98%
1b
Morpholine
EDC/HOBt
78
>97%
1c
2,6-Dimethylaniline
HATU
65
>95%
1d
(R)-1-Phenylethanamine
HATU
72
>98%
Part 2: Derivatization of the C4-Methyl Group
Modification of the C4-methyl group can provide valuable insights into the SAR of this chemical series. Strategies include oxidation to introduce polar functionality or replacement with other alkyl or aryl groups.
Strategy 1: Oxidation of the Methyl Group
Oxidation of the methyl group to an alcohol, aldehyde, or carboxylic acid can introduce a hydrogen bond donor or acceptor, potentially improving solubility and target engagement. While chemical oxidation of methyl groups on heterocyclic rings can be challenging and require harsh conditions[14], microbiological oxidation presents a milder alternative.[15]
Strategy 2: Halogenation and Cross-Coupling
A more versatile approach involves halogenation of the methyl group followed by nucleophilic substitution or cross-coupling reactions. However, this can be a multi-step process. A more direct approach for introducing new groups at this position might involve a de novo synthesis of the pyrimidine ring with the desired substituent at C4.
Strategy 3: Grignard Addition to a Halogenated Pyrimidine Precursor
For more substantial modifications, a synthetic route involving a halogenated pyrimidine intermediate can be employed. A 4-chloro or 4-bromo pyrimidine can undergo cross-coupling reactions with various Grignard reagents to introduce a range of alkyl or aryl substituents.[16] This approach, however, requires a different synthetic starting point than the title compound.
Part 3: Derivatization of the C2-Oxane Ring
The oxane (tetrahydropyran) moiety at the C2 position significantly influences the physicochemical properties of the molecule. Modifications to this ring can be used to fine-tune solubility, lipophilicity, and metabolic stability.
Strategy 1: Ring Opening and Functionalization
Acid-catalyzed ring opening of the tetrahydropyran ring can generate a diol, which can then be further functionalized. This strategy introduces significant flexibility for derivatization.
Strategy 2: De Novo Synthesis with Modified Rings
A more practical approach for exploring a variety of substituents at the C2 position is to synthesize analogs with different cyclic or acyclic groups from the outset. This involves reacting the appropriate amidine with a suitable three-carbon building block to construct the pyrimidine ring.[17]
Analytical Characterization and Purification
Rigorous characterization of all synthesized derivatives is crucial to ensure their identity and purity. The following techniques are recommended:
UPLC-MS is an indispensable tool for monitoring reaction progress and assessing the purity of the final compounds.[10][11][18][19] Its high resolution and sensitivity allow for the rapid separation and identification of starting materials, products, and byproducts.
Typical UPLC-MS Conditions:
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 5-95% B over 1.5 minutes
Flow Rate: 0.6 mL/min
Detection: PDA and ESI-MS
NMR (Nuclear Magnetic Resonance) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compounds.[20][21][22] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For pyrimidine derivatives, characteristic signals in the aromatic region can confirm the integrity of the core, while the appearance of new signals corresponding to the introduced substituents will verify the success of the derivatization.[23][24]
Data Interpretation:
¹H NMR: Look for the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm) and the appearance of a new amide N-H proton (typically between 7-9 ppm) and signals corresponding to the protons of the newly introduced amine.
¹³C NMR: Observe the shift in the carbonyl carbon signal upon amide formation and the appearance of new signals for the carbons of the coupled amine.
Purification
Flash column chromatography on silica gel is the standard method for purifying the synthesized derivatives. The choice of eluent will depend on the polarity of the compound and can be optimized using TLC.
Conclusion
The derivatization strategies outlined in this application note provide a comprehensive framework for the systematic exploration of the SAR of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid. By employing robust amide coupling protocols and considering modifications at the C4-methyl and C2-oxane positions, researchers can generate a diverse library of analogs for biological evaluation. Rigorous analytical characterization is paramount to ensure the quality of the data generated in subsequent assays.
References
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
Google Patents. (n.d.). US5236832A - Microbiological oxidation of methyl groups in heterocycles.
Clinical Chemistry. (n.d.). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Oxford Academic. [Link]
Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]
Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
ResearchGate. (2025, November 13). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]
ACS Omega. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Google Patents. (n.d.). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using the Waters ACQUITY UPLC H-Class PLUS Binary System Coupled to Photodiode Array and. Retrieved from [Link]
PMC. (n.d.). Late-stage oxidative C(sp3)–H methylation. Retrieved from [Link]
Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
PMC. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Retrieved from [Link]
Reddit. (2024, December 16). HATU coupling - what's the best order?. r/Chempros. [Link]
ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
ACS Publications. (2018, September 10). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. [Link]
RSC Publishing. (2022, September 21). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. [Link]
PubMed. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. [Link]
ResearchGate. (n.d.). (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom).... Retrieved from [Link]
RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
ACS Publications. (2019, July 1). Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity. [Link]
Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]
Anticancer Research. (n.d.). Modification of Pyrimidine Derivatives from Antiviral Agents to Antitumor Agents. [Link]
RSC Publishing. (n.d.). Recent progress in the modification of heterocycles based on the transformation of dmso. [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
ResearchGate. (n.d.). 5-Methylpyrimidines and Their Modifications in DNA. Retrieved from [Link]
Taylor & Francis. (2024, November 14). Optimization of a sensitive and reliable UPLC-MS/MS method to simultaneously quantify almonertinib and HAS-719 and its application to study the interaction with nicardipine. [Link]
Journal of the American Chemical Society. (n.d.). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Shimadzu. (n.d.). 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. Retrieved from [Link]
Scribd. (n.d.). Oxidation of Heterocyclic Compounds. Retrieved from [Link]
ResearchGate. (2015, December 18). Synthesis and Antiproliferative and Antimicrobial Activity of Methyl-6-Amino-3-Acyl-4-Aryl-5-Cyano-4H-Pyran-2-Carboxylates and their Derivatives. Retrieved from [Link]
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
Advanced Crystallization and Purification Protocols for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid
Document Type: Application Note & Technical Protocol Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The purification of highly func...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Technical Protocol
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The purification of highly functionalized heterocyclic building blocks, such as 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS: 1493751-21-5), presents unique thermodynamic challenges. This compound features a weakly basic pyrimidine core, a hydrogen-bond-accepting oxan-4-yl (tetrahydropyran) ring, and an acidic carboxylic acid moiety.
As a Senior Application Scientist, it is critical to recognize that crystallization is not merely a physical separation, but a highly controlled thermodynamic phase transition. The amphoteric nature of this molecule means its solubility is intrinsically linked to the pH of the system, making pH-shift crystallization highly effective for aqueous streams[1][2]. Conversely, for organic process streams, the carboxylic acid group's tendency to form hydrogen-bonded dimers dictates the use of specific solvent/anti-solvent matrices to manipulate the Metastable Zone Width (MSZW) and prevent premature amorphous precipitation ("oiling out")[3][4][5].
Physicochemical Profiling & Quantitative Data
To engineer a self-validating crystallization system, we must first map the solute's physicochemical properties. Table 1 summarizes the critical parameters that dictate our experimental choices.
Deprotonates in mild base. Requires pH < 4.0 to ensure the neutral, least-soluble species is formed for maximum yield.
pKa (Pyrimidine Nitrogen)
~1.5 – 2.5
Protonates in strong acid. Dropping pH below 2.0 will cause re-dissolution as a pyrimidinium cation[6].
Oxan-4-yl Group
Hydrophobic + H-bond acceptor
Increases solubility in protic solvents (e.g., alcohols) compared to simple aryl rings. Requires precise anti-solvent ratios.
Methyl Group (C4)
Steric bulk
Disrupts planar π-π stacking, which can slow nucleation kinetics. Seeding is recommended to bypass the energy barrier.
Strategic Decision Matrix
The choice of crystallization technique depends entirely on the upstream synthetic history of the crude intermediate. The following decision tree outlines the logical workflow for selecting the appropriate protocol.
Caption: Decision matrix for selecting crystallization protocols based on crude matrix composition.
Experimental Protocols
Protocol A: Precision pH-Shift Crystallization
Application: Ideal for purifying the compound directly from an alkaline ester hydrolysis (saponification) reaction mixture[2][4].
Mechanistic Causality: By manipulating the pH, we control the ionization state of the molecule. The goal is to drive the compound from a highly soluble carboxylate anion to its neutral, least-soluble state (isoelectric point) without overshooting into the soluble pyrimidinium cation state[1][6].
Step-by-Step Methodology:
Clarification: Take the crude alkaline aqueous solution (pH > 10) and filter it through a 0.45 µm PTFE membrane.
Causality: Removing heterogeneous particulate matter ensures that nucleation is driven purely by the thermodynamic pH-shift, preventing the entrapment of insoluble organic impurities.
Initial Acidification: Under continuous agitation (300 rpm) at 25 °C, slowly add 2M HCl at a rate of 2.0 mL/min until the pH reaches 5.5.
Validation Check: The solution must remain clear. If premature turbidity occurs, it indicates the presence of non-acidic hydrophobic impurities.
Nucleation Induction: Reduce the 2M HCl addition rate to 0.2 mL/min. Carefully lower the pH to 4.0.
Causality: This targets the upper boundary of the isoelectric zone. Introduce 0.5% w/w of pure seed crystals here to dictate the polymorphic form and prevent rapid, uncontrolled crash-out.
Maturation: Hold the suspension at pH 4.0 for 1 hour to allow crystal lattices to organize.
Yield Maximization: Lower the pH to a final setpoint of 3.2. Initiate a cooling ramp to 5 °C at a rate of 0.3 °C/min.
Validation Check: Monitor the mother liquor concentration via at-line HPLC. The system is validated when the solute concentration plateaus, confirming thermodynamic equilibrium has been reached.
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with two bed-volumes of ice-cold water (pH adjusted to 3.5) to displace residual inorganic salts without dissolving the product.
Caption: Mechanistic pathway of pH-dependent ionization and solubility for amphoteric pyrimidines.
Application: Ideal for organic process streams where the compound must be isolated with strict polymorphic control[3].
Mechanistic Causality: Solvents like N,N-Dimethylformamide (DMF) strongly interact with carboxylic acids, breaking hydrogen-bonded dimers and allowing for high solute concentrations[3]. The controlled addition of water (anti-solvent) rapidly increases the dielectric constant of the medium, disrupting these solute-solvent interactions and forcing the system into the metastable zone[4].
Step-by-Step Methodology:
Dissolution: Dissolve the crude intermediate in a minimal volume of DMF at 60 °C (approx. 5-7 volumes).
Hot Filtration: Pass the hot solution through a pre-heated filter to remove any insoluble catalyst residues.
MSZW Boundary Identification: Maintain the temperature at 60 °C. Slowly add pre-heated Water (anti-solvent) at 0.5 mL/min until the solution becomes faintly turbid. Immediately add 5% v/v of hot DMF to regain absolute clarity.
Validation Check: This step precisely defines the boundary of the Metastable Zone Width (MSZW) for your specific concentration, ensuring the system is primed for controlled nucleation rather than amorphous precipitation.
Cooling & Nucleation: Cool the system to 20 °C at a strict, linear rate of 0.2 °C/min.
Causality: A slow, controlled cooling rate within the tailored solvent/anti-solvent matrix prevents liquid-liquid phase separation ("oiling out") and promotes orderly crystal growth[5].
Secondary Anti-Solvent Addition: Once a healthy crystal bed is established at 20 °C, resume water addition at 1.0 mL/min until a final DMF:Water volumetric ratio of 1:2 is achieved.
Isolation: Filter the suspension, wash with a cold 1:3 DMF:Water mixture, and dry under vacuum at 45 °C until constant weight is achieved.
Troubleshooting & Causality Matrix
Even in highly controlled environments, deviations occur. Understanding the thermodynamic causality behind these failures is key to rapid resolution.
Observation
Root Cause (Causality)
Corrective Action
Compound "oils out" instead of crystallizing
The supersaturation driving force is too high, and the compound's melting point in the solvent mixture is lower than the system temperature. It separates as an amorphous liquid phase[5].
Re-heat the solution until the oil redissolves. Decrease the anti-solvent addition rate by 50% and introduce seed crystals at the MSZW boundary to lower the nucleation energy barrier.
High residual solvent (DMF) in final API
Rapid "crash-out" kinetics caused solvent molecules to become physically trapped within crystal lattice defects during uncontrolled growth.
Implement an Ostwald Ripening step: Heat the suspension from 20 °C to 35 °C for 2 hours, then cool back down. This dissolves imperfect fines and redeposits the material onto larger, purer crystal faces.
Product re-dissolves during Protocol A
The pH was lowered past the isoelectric point (< 2.0), causing the weakly basic pyrimidine nitrogens to protonate, forming a highly soluble cation[6].
Carefully back-titrate the system with 1M NaOH to a pH of 3.5 to regenerate the neutral, insoluble species.
References
Source: Royal Society of Chemistry (rsc.org)
Source: MDPI (mdpi.com)
Source: BIA (bia.si)
Source: Benchchem (benchchem.com)
US11603361B2 - Process and salts for the preparation of 2,5-furandicarboxylic acid (Two-step pH-shift crystallization)
Preventing decarboxylation of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid during heating
Technical Support Center: Troubleshooting Thermal Decarboxylation in Pyrimidine-5-Carboxylic Acids As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of heteroar...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Thermal Decarboxylation in Pyrimidine-5-Carboxylic Acids
As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of heteroaromatic building blocks. When working with 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid , the most common point of failure during scale-up or high-temperature cross-coupling is unintended protodecarboxylation.
This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic causality of pyrimidine degradation, we can implement self-validating protocols that entirely bypass these failure modes.
Part 1: Mechanistic Causality (The "Why")
Q: Why does 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid rapidly degrade into a des-carboxy byproduct when heated above 60–80°C?
A: The degradation is driven by the profound electron-withdrawing nature of the pyrimidine ring. According to fundamental principles of decarboxylation[1], the loss of CO₂ is essentially a 1,2-elimination reaction. For this to occur spontaneously, the resulting carbanion must be stabilized. The two nitrogen atoms in the pyrimidine ring act as powerful electron sinks.
Crucially, this process is heavily accelerated by the formation of a zwitterion . In polar or slightly acidic environments, the basic pyrimidine nitrogen protonates while the carboxylic acid deprotonates. As detailed in kinetic studies of pyrimidine decarboxylations[2], this zwitterionic intermediate drastically lowers the activation energy required for CO₂ extrusion.
Thermal decarboxylation pathway of pyrimidine-5-carboxylic acids via zwitterion.
Part 2: Experimental Troubleshooting (The "How")
Q: I need to dry the compound in a vacuum oven. How do I prevent degradation?A: Never exceed 40°C when drying the free acid form. Because residual moisture facilitates the proton transfer required to form the highly reactive zwitterion, heating a "wet" cake of this compound at 80°C will cause rapid decarboxylation. Dry under high vacuum (≤ 10 mbar) at 35–40°C.
Q: My downstream reaction (e.g., Suzuki coupling) requires heating to 100°C. How can I protect the carboxylic acid?A: You must disrupt the zwitterion pathway. This is achieved through two primary strategies:
Salt Formation: Deprotonating the acid with a strong base (forming a sodium or potassium salt) prevents the pyrimidine nitrogen from acquiring the acidic proton.
Esterification: Covalently masking the acid as a methyl or ethyl ester completely removes the labile proton, rendering the molecule thermally robust up to 150°C (Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]).
Quantitative Stability Profile
To guide your experimental design, refer to the following stability matrix for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid derivatives:
Derivative State
Solvent Environment
Temp (°C)
Est. Half-Life (t½)
Primary Degradation Pathway
Free Acid
DMF / H₂O (Polar Protic)
80°C
< 2 hours
Zwitterion-mediated decarboxylation
Free Acid
Toluene (Non-polar)
80°C
~ 14 hours
Direct thermal decarboxylation
Sodium Salt
DMF (Polar Aprotic)
100°C
> 48 hours
Stable (Zwitterion pathway blocked)
Methyl Ester
Toluene / DMF
120°C
> 72 hours
Stable (Labile proton absent)
Part 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating built-in analytical checkpoints, you can confirm success before exposing the material to thermal stress.
Protocol A: Preparation of the Thermally Stable Sodium Salt
Use this protocol if your downstream reaction tolerates carboxylate salts.
Suspension: Suspend 1.0 equivalent of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in anhydrous Methanol (10 mL/g) and chill to 0°C in an ice bath.
Deprotonation: Dropwise, add 1.05 equivalents of Sodium Methoxide (NaOMe, 25% wt in MeOH). The suspension will clarify into a homogeneous solution as the salt forms.
Validation Check: Spot the solution on wet pH paper. It must read pH 9–10. If it is neutral, the zwitterion can still form; add NaOMe in 0.01 eq increments until basic.
Isolation: Concentrate the solution under reduced pressure. Critical: Keep the rotary evaporator water bath strictly below 40°C.
Drying: Lyophilize the resulting white solid overnight to remove all trace methanol and moisture.
Workflow for converting the free acid into a thermally stable sodium salt.
Protocol B: Transient Methyl Ester Protection
Use this protocol if your downstream reaction requires a neutral, highly organic-soluble intermediate.
Esterification: Dissolve the free acid in a 4:1 mixture of Toluene:Methanol. Add a catalytic amount of concentrated H₂SO₄ (0.1 eq) or use TMS-diazomethane (1.2 eq) at 0°C for milder conditions.
Validation Check: Run an LCMS. The reaction is complete when the mass shifts from[M+H]⁺ (Free Acid) to [M+14+H]⁺ (Methyl Ester). Do not proceed to heating until the free acid peak is completely absent.
High-Temp Reaction: Perform your required high-temperature chemistry (e.g., coupling at 100°C). The esterified pyrimidine will remain intact.
Mild Deprotection: Post-reaction, dissolve the intermediate in THF:H₂O (3:1). Add 2.0 equivalents of LiOH·H₂O and stir at room temperature for 4 hours to regenerate the carboxylic acid without thermal stress.
References
Master Organic Chemistry. "Decarboxylation". Available at:[Link]
National Institutes of Health (PMC). "Three Pyrimidine Decarboxylations in the Absence of a Catalyst". Available at:[Link]
Organic-Chemistry.org. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters". Available at:[Link]
Overcoming steric hindrance in 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid coupling
Welcome to the Technical Support Center for the amide coupling of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid . This guide is designed for researchers and drug development professionals facing low yields, stalled...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the amide coupling of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid . This guide is designed for researchers and drug development professionals facing low yields, stalled reactions, or unexpected byproducts when utilizing this specific building block.
Mechanistic Overview: The Ortho-Methyl Penalty
The primary challenge in coupling 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid lies in its localized topography. The carboxylic acid at the 5-position is directly adjacent to a methyl group at the 4-position. This creates a severe ortho-steric clash that physically shields the carbonyl carbon from incoming nucleophiles[1].
When standard coupling reagents (like EDC/HOBt) are used, the resulting O-acylisourea intermediate is too bulky to permit the approach of the amine. Furthermore, the electron-deficient nature of the pyrimidine ring can destabilize certain transient intermediates, demanding highly reactive, low-steric-profile coupling strategies to drive the reaction forward before degradation or side reactions occur [2].
Diagnostic Workflow
Use the following decision matrix to determine the optimal activation strategy based on your specific amine partner.
Decision workflow for overcoming ortho-steric hindrance in pyrimidine-5-carboxylic acid coupling.
Troubleshooting & FAQs
Q: Why is my EDC/HOBt coupling stalling at <10% conversion?A: EDC/HOBt forms an O-acylisourea intermediate that is highly susceptible to steric shielding. The ortho-methyl group at position 4 physically blocks the incoming amine from attacking the activated carbonyl. You must switch to a reagent that forms a more reactive, less sterically demanding intermediate, such as an acid chloride or an HOAt-derived active ester [1].
Q: I switched to HATU, but LC-MS shows a major byproduct with a mass corresponding to +99 Da on my amine. What is happening?A: This is guanidinylation of your amine by the HATU reagent itself. It occurs when the activation of the sterically hindered 4-methylpyrimidine-5-carboxylic acid is too slow, leaving unreacted HATU in solution to react directly with your amine.
Solution: You must pre-activate the carboxylic acid with HATU and DIPEA for 15–30 minutes before adding the amine. If the problem persists, switch to a non-uronium reagent like COMU or use the acid chloride method [3].
Q: Can I use elevated temperatures (e.g., 80°C) to force the coupling?A: Proceed with caution. While heat can overcome the activation energy barrier of sterically hindered couplings, prolonged heating of pyrimidine-5-carboxylic acids in the presence of strong bases can lead to decarboxylation . Monitor your LC-MS for a mass loss of 44 Da (loss of CO₂).
Q: My amine is highly hindered (e.g., a secondary cyclic amine). Even HATU is failing. What is the next step?A: You must bypass standard coupling agents entirely and convert the carboxylic acid to an acid chloride . The chloride ion is an exceptionally small leaving group, minimizing steric bulk at the transition state and allowing even poor nucleophiles to attack the carbonyl carbon [4].
Validated Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step without confirming the success of the intermediate formation.
Protocol A: Uronium Salt Activation (For Primary/Unhindered Amines)
This protocol utilizes HATU to form a highly reactive OAt-ester intermediate.
Preparation: In an oven-dried vial under nitrogen, dissolve 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 equiv, 0.2 M) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes.
Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir at room temperature for 20 minutes.
Self-Validation Step: Withdraw a 2 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. You must observe the mass of the OAt-active ester (Target Mass + 117 Da). Do not proceed until the starting acid is consumed.
Coupling: Add the amine (1.2 equiv). Stir at room temperature for 4–12 hours.
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
This protocol utilizes Oxalyl Chloride for extreme steric hindrance.
Preparation: Suspend the carboxylic acid (1.0 equiv, 0.2 M) in anhydrous Dichloromethane (DCM) under nitrogen.
Catalysis: Add 2 drops of anhydrous DMF (catalytic).
Activation: Cool to 0°C. Dropwise, add Oxalyl Chloride (2.0 equiv). The reaction will effervesce (release of CO and CO₂). Allow to warm to room temperature and stir for 2 hours.
Self-Validation Step: Withdraw a 5 µL aliquot and quench it into 0.5 mL of anhydrous Methanol containing 1 drop of Triethylamine. Analyze via LC-MS. You must observe complete conversion to the Methyl Ester (Target Mass + 14 Da).
Concentration: Carefully concentrate the reaction mixture under reduced pressure to remove excess Oxalyl Chloride. Redissolve the resulting crude acid chloride in anhydrous DCM.
Coupling: Cool the solution to 0°C. Add DIPEA (3.0 equiv) followed by the hindered amine (1.1 equiv). Stir for 2 hours, allowing it to warm to room temperature.
Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
Reagent Efficacy & Quantitative Data
The following table summarizes the expected performance of various coupling systems specifically applied to ortho-methyl pyrimidine-5-carboxylic acids.
Coupling System
Active Intermediate Formed
Relative Reaction Rate
Typical Yield (Primary Amine)
Typical Yield (Secondary Amine)
Primary Failure Mode / Risk
EDC / HOBt
O-acylisourea / OBt-ester
Very Slow
< 20%
< 5%
Severe steric shielding; stalling.
HATU / DIPEA
OAt-ester
Fast
80–95%
40–60%
Amine guanidinylation if not pre-activated.
COMU / TMP
Oxyma-ester
Fast
85–95%
50–70%
Hydrolysis of the active ester over time.
Oxalyl Chloride
Acid Chloride
Very Fast
> 95%
85–95%
Acid-catalyzed side reactions; decarboxylation.
Ghosez's Reagent
Acid Chloride
Very Fast
> 90%
80–95%
Extreme moisture sensitivity of reagent.
References
ACS Omega. "Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts." American Chemical Society. Available at:[Link]
MDPI Catalysts. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." MDPI. Available at:[Link]
Reference Data & Comparative Studies
Validation
Advanced Pyrimidine Scaffolds in Drug Discovery: A Comparative Guide to 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid vs. Standard Building Blocks
Introduction Pyrimidine-5-carboxylic acid derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antivirals, and CNS-active agents. However, standard flat pyrimidines often su...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrimidine-5-carboxylic acid derivatives are ubiquitous in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antivirals, and CNS-active agents. However, standard flat pyrimidines often suffer from poor solubility, rapid metabolism, and promiscuous off-target binding. In alignment with the "Escape from Flatland" paradigm [1], modern drug discovery has shifted toward incorporating sp3-rich, 3D vectors.
This guide objectively compares the standard Pyrimidine-5-carboxylic acid against the advanced, 3D-enriched 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid , detailing how specific structural modifications translate to superior physicochemical properties and pharmacological outcomes.
Structural Causality & Mechanistic Advantages
The Baseline: Standard Pyrimidine-5-carboxylic Acid
The standard building block, Pyrimidine-5-carboxylic acid (CAS: 4595-61-3) [2], is a fully aromatic, planar molecule (Fraction sp3, or Fsp3 = 0). While it provides a basic vector for amide coupling, its flat topology makes it prone to π-π stacking-induced aggregation, limiting aqueous solubility. Furthermore, the exposed C2 and C4 positions on the electron-deficient pyrimidine ring are highly susceptible to rapid oxidative metabolism by aldehyde oxidase (AO) and cytochrome P450 enzymes.
The Advanced Scaffold: 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
This advanced scaffold (CAS: 1493751-21-5) introduces two critical modifications that drastically alter its developability profile:
The C2-Tetrahydropyran (THP) Effect: The oxan-4-yl (THP) group acts as a conformationally restricted, sp3-rich bioisostere of cyclohexane [3]. It lowers overall lipophilicity while introducing an additional hydrogen bond acceptor (the ether oxygen) that can engage with target proteins. Crucially, this sp3 character disrupts crystal lattice packing, drastically improving aqueous solubility and overall ADME profiles.
The C4-Methyl Steric Shielding: Placing a methyl group adjacent to the C5-carboxylic acid creates localized steric hindrance. This serves two mechanistic purposes: First, it physically blocks metabolic oxidation at the vulnerable C4 position. Second, during amide coupling, it restricts the rotation of the resulting C5-amide bond. This forces the amide out of the pyrimidine plane, locking it into a bioactive conformation that minimizes the entropic penalty upon target binding.
Logical relationship mapping structural features to improved ADME and pharmacokinetic outcomes.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the two building blocks, highlighting the impact of 3D structural enrichment.
Because of the C4-methyl group, standard coupling reagents (e.g., EDC/HOBt) often result in low yields due to severe steric hindrance around the C5-carboxylic acid. To achieve a self-validating, high-yielding reaction, the protocol must utilize a highly reactive uronium salt like HATU to force the formation of the active ester.
Step-by-Step Methodology
Acid Activation: Dissolve 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C under an inert atmosphere. Add HATU (1.2 eq) portion-wise.
Causality: HATU generates a highly reactive 7-azabenzotriazole active ester. This extreme reactivity is strictly required to overcome the steric bulk of the C4-methyl group and prevent substrate epimerization.
Amine Addition: Stir the activation mixture for 15 minutes at 0 °C to ensure complete conversion to the active ester. Add the desired primary amine (1.1 eq) dropwise.
Reaction Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor the reaction via LC-MS until the active ester intermediate is fully consumed.
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine. Dry over anhydrous Na2SO4.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Step-by-step experimental workflow for sterically hindered amide coupling using HATU.
References
Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 2009. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid." PubChem. URL:[Link]
Comparative
Comparing reactivity of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and phenyl analogs
An in-depth comparative analysis of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and its phenyl analog, 4-Methyl-2-phenylpyrimidine-5-carboxylic acid , serves as a masterclass in modern medicinal chemistry principl...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid and its phenyl analog, 4-Methyl-2-phenylpyrimidine-5-carboxylic acid , serves as a masterclass in modern medicinal chemistry principles.
By replacing a planar, aromatic phenyl ring with a saturated, oxygen-containing oxan-4-yl (tetrahydropyran) ring, chemists can fundamentally alter the physicochemical properties and synthetic reactivity of the pyrimidine core. This guide dissects the structural, electronic, and kinetic differences between these two building blocks, providing validated experimental workflows for drug development professionals.
The "Escape from Flatland" Paradigm
Historically, high-throughput synthesis relied heavily on
sp2
sp2
cross-coupling, leading to libraries saturated with flat, lipophilic, and aromatic molecules. In 2009, Lovering et al. introduced the [1] hypothesis, demonstrating that increasing the fraction of
sp3
-hybridized carbons (
Fsp3
) and introducing three-dimensionality correlates strongly with clinical success.
The transition from a 2-phenyl to a 2-(oxan-4-yl) substituent on the pyrimidine core perfectly encapsulates this paradigm. The oxanyl group introduces a 3D chair conformation that disrupts planar stacking, lowers lipophilicity, and enhances solubility, all while maintaining the structural vector of the substituent.
Structural and Electronic Profiling
The reactivity of the 5-carboxylic acid is dictated by the distal 2-position substituent through the pyrimidine
π
-system.
4-Methyl-2-phenylpyrimidine-5-carboxylic acid (The
sp2
Analog): The phenyl ring is fully conjugated with the electron-deficient pyrimidine core. Through resonance donation (
+M
effect), the phenyl group partially offsets the electron-withdrawing nature of the pyrimidine nitrogens. This conjugation slightly stabilizes the ground state of the 5-carboxylic acid, making its activated ester forms marginally less electrophilic.
4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (The
sp3
Analog): The oxan-4-yl group cannot participate in resonance. Instead, the oxygen atom in the tetrahydropyran ring exerts a purely inductive electron-withdrawing effect (
−I
). Without resonance stabilization, the pyrimidine core remains highly electron-deficient, which subtly increases the electrophilicity of the 5-carbonyl carbon when activated, accelerating nucleophilic attack.
Fig 1. Electronic and steric pathways dictating the reactivity of pyrimidine-5-carboxylic acids.
Quantitative Reactivity and Property Data
The 4-methyl group adjacent to the 5-carboxylic acid creates significant steric hindrance (the ortho-effect), making amidation challenging. However, the oxan-4-yl analog consistently outperforms the phenyl analog in coupling efficiencies. This is primarily due to the oxanyl analog's superior solubility in polar aprotic solvents (preventing
π−π
aggregation) and the lack of resonance deactivation.
To overcome the steric bulk of the 4-methyl group, standard carbodiimides (EDC/HOBt) are insufficient and often stall at the inactive N-acylurea stage. This protocol utilizes HATU , which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester.
Causality in Design: The nitrogen at the 7-position of the HOAt leaving group acts via neighboring group participation. It hydrogen-bonds with the incoming amine, directing the nucleophile precisely toward the sterically shielded carbonyl carbon [2].
Fig 2. Self-validating HATU-mediated amidation workflow for pyrimidine-5-carboxylic acids.
Step-by-Step Methodology
Preparation: In an oven-dried flask under
N2
, dissolve 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 mmol, 222.2 mg) in anhydrous DMF (5.0 mL).
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL). Note: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.
Pre-Activation: Cool the mixture to 0 °C. Add HATU (1.2 mmol, 456 mg) in one portion. Stir for 15 minutes.
Self-Validation Check: An aliquot analyzed via LC-MS should show complete consumption of the starting material mass (
[M+H]+=223
) and the appearance of the HOAt-ester intermediate (
[M+H]+=340
).
Coupling: Add the desired amine (1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quench & Extraction: Dilute the reaction with EtOAc (20 mL) and quench with saturated aqueous
NaHCO3
(10 mL). The oxanyl product is more water-soluble than the phenyl analog; ensure multiple organic extractions (3 x 15 mL EtOAc) are performed to maximize recovery.
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine. Dry over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry (2009). URL:[Link]
Validation
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the methods used to measure the quality, potency, and purity of a drug substance are reliable, reproducible, and fit for their intended purpose. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, my objective is to offer not just protocols, but the rationale behind the experimental choices, grounded in established regulatory frameworks.
The validation process for any analytical method is guided by the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] These guidelines provide a harmonized framework for ensuring that a validated method is globally accepted.[1] The core of this process involves a systematic evaluation of a method's performance characteristics to demonstrate its suitability for the intended application.[2][4]
Understanding the Analyte: 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Before delving into the analytical techniques, it is crucial to consider the physicochemical properties of the target molecule, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Structure: It possesses a pyrimidine ring, a carboxylic acid group, a methyl group, and an oxane (tetrahydropyran) ring.
Polarity: The presence of the carboxylic acid and the nitrogen atoms in the pyrimidine ring suggests that the molecule is polar.
Volatility: The molecule is expected to have low volatility due to its polarity and molecular weight.
Chromophore: The pyrimidine ring contains conjugated double bonds, which should allow for ultraviolet (UV) absorbance, making UV-based detection a viable option.
Based on these characteristics, High-Performance Liquid Chromatography (HPLC) is the most logical primary analytical technique. Gas Chromatography (GC) would likely require derivatization to increase volatility, and Mass Spectrometry (MS) can be coupled with either LC or GC for enhanced specificity and sensitivity.
Comparative Analysis of Analytical Methodologies
This guide will focus on the validation of three primary analytical techniques:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the quantification of non-volatile and polar compounds.[5][6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful technique for volatile compounds, which can be applied to this analyte after converting the polar carboxylic acid group into a more volatile ester.[8][9]
The following sections will detail the validation of each method according to the ICH Q2(R2) guidelines, which outline the necessary validation parameters.[1][2][4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis due to its versatility in handling a wide range of compounds.[6][10][11] For 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, a reversed-phase HPLC method is the most appropriate starting point.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice for retaining the polar analyte.
Mobile Phase: A gradient elution with an aqueous phase (e.g., 0.1% phosphoric acid in water to control the ionization of the carboxylic acid) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate: Typically 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.[12][13]
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) should be selected for optimal sensitivity.
Injection Volume: Typically 10 µL.
Sample Preparation: The sample is dissolved in a suitable diluent, often the mobile phase at the initial conditions, to ensure good peak shape.
Validation Parameters and Illustrative Data
The validation of the HPLC-UV method would involve assessing the following parameters as per ICH Q2(R2) guidelines.[14]
Validation Parameter
Acceptance Criteria (Typical)
Illustrative Results for HPLC-UV
Specificity
The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
No interference from placebo or known impurities at the retention time of the analyte. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity
R² ≥ 0.999
A linear relationship was observed between peak area and concentration over the range of 1-100 µg/mL, with a correlation coefficient (R²) of 0.9995.
Accuracy
% Recovery: 98.0% - 102.0%
Mean recovery of 99.5% for the analyte spiked in a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Precision (Repeatability)
RSD ≤ 2.0%
The relative standard deviation (RSD) for six replicate injections of the standard solution was 0.8%.
Precision (Intermediate)
RSD ≤ 2.0%
The RSD for the analysis of the same sample on different days and with different analysts was 1.2%.
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
0.1 µg/mL
Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 10:1
0.3 µg/mL
Robustness
The method's performance should remain unaffected by small, deliberate variations in method parameters.[15][16][17]
No significant changes in system suitability parameters (e.g., resolution, tailing factor) were observed when varying the mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
System Suitability
Tailing factor ≤ 2.0; Theoretical plates > 2000
All system suitability parameters were met before and during the analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying impurities at very low levels.
Experimental Protocol: LC-MS
The LC conditions would be similar to the HPLC-UV method. The key difference lies in the detector and the mobile phase, which must be compatible with the MS interface (i.e., volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate).
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Ionization Source: Electrospray ionization (ESI) is suitable for polar molecules and would likely be used in either positive or negative ion mode.
Mass Analyzer: Operated in selected ion monitoring (SIM) mode for quantification or full scan mode for impurity identification.
Sample Preparation: Similar to HPLC-UV, with careful consideration to avoid non-volatile contaminants.
Validation Parameters and Illustrative Data
Validation Parameter
Acceptance Criteria (Typical)
Illustrative Results for LC-MS
Specificity
The method should be able to differentiate the analyte from its structurally similar impurities.
Unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provide exceptional specificity. No interfering peaks were observed in blank samples.
Linearity
R² ≥ 0.995
A linear range of 0.1-100 ng/mL was established with an R² of 0.998.
Accuracy
% Recovery: 95.0% - 105.0%
Mean recovery of 101.2% for spiked samples at low, medium, and high concentrations.
Precision (Repeatability)
RSD ≤ 5.0% (at lower concentrations)
RSD of 3.5% for six replicate injections.
Precision (Intermediate)
RSD ≤ 10.0%
RSD of 6.8% across different days and analysts.
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
0.01 ng/mL
Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 10:1
0.03 ng/mL
Robustness
The method should be resilient to minor variations.[15][16][17]
The method demonstrated robustness to small changes in mobile phase composition and flow rate, with all results remaining within acceptance criteria.
System Suitability
Consistent retention time and peak area
System suitability tests confirmed the stability and performance of the instrument throughout the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its inherent polarity and low volatility, 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid is not directly amenable to GC analysis.[9][18] However, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl ester) can make GC-MS a viable option, particularly for identifying volatile impurities.[8][19]
Experimental Protocol: GC-MS with Derivatization
Derivatization: The sample is treated with a derivatizing agent (e.g., diazomethane for methylation or a silylating agent like BSTFA). The reaction conditions (temperature, time) must be optimized for complete conversion.
Instrumentation: A GC system equipped with a split/splitless injector and coupled to a mass spectrometer.
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
Carrier Gas: Helium or hydrogen at a constant flow rate.
Injector Temperature: High enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation.
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
Mass Spectrometer: Operated in full scan mode to identify unknown peaks by their mass spectra and in SIM mode for quantification.
Validation Parameters and Illustrative Data
Validation Parameter
Acceptance Criteria (Typical)
Illustrative Results for GC-MS
Specificity
The method should provide a unique mass spectrum for the derivatized analyte.
The electron ionization (EI) mass spectrum of the derivatized analyte showed a characteristic fragmentation pattern, allowing for unambiguous identification.
Linearity
R² ≥ 0.99
A linear response was obtained over the concentration range of 10-500 ng/mL with an R² of 0.993.
Accuracy
% Recovery: 90.0% - 110.0%
Mean recovery of 97.8%, though variability can be higher due to the derivatization step.
Precision (Repeatability)
RSD ≤ 10.0%
RSD of 7.2%, reflecting the additional variability from the derivatization procedure.
Precision (Intermediate)
RSD ≤ 15.0%
RSD of 11.5%.
Limit of Detection (LOD)
Signal-to-Noise ratio of 3:1
1 ng/mL
Limit of Quantitation (LOQ)
Signal-to-Noise ratio of 10:1
3 ng/mL
Robustness
The derivatization reaction and GC conditions should be robust.[15][16][17]
The method was found to be sensitive to variations in the derivatization reaction time and temperature, requiring strict control over these parameters.
System Suitability
Consistent peak shape and retention time of a derivatized standard.
System suitability was established prior to each analytical run.
Visualizing the Validation Workflow
A structured approach is essential for a successful method validation. The following diagram illustrates a typical workflow.
Comparative SAR of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid derivatives
[label=" Figure 1: CB2 receptor signaling pathway mediating neuroprotection via cAMP reduction. Experimental Methodologies: Self-Validating Protocols Protocol A: Synthesis of C5-Amides via HATU Coupling Due to the steric...
Protocol A: Synthesis of C5-Amides via HATU Coupling
Due to the steric hindrance imposed by the C4-methyl group, standard coupling reagents (like EDC/HOBt) often result in poor yields. HATU is required to efficiently form the active ester.
Self-Validating Step : The protocol mandates LC-MS verification of the active ester intermediate before amine addition. If the active ester peak (M+118) is absent, the reaction is stalled at the deprotonation phase, preventing the waste of expensive amine building blocks.
Activation : Dissolve 4-methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).
Validation Check : Stir at room temperature for 15 minutes. Aliquot 5 µL into MeOH and analyze via LC-MS to confirm >90% conversion to the HOAt-active ester.
Coupling : Add the desired primary or secondary amine (1.2 eq). Stir for 2-4 hours at room temperature.
Workup : Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.
Purification : Purify via reverse-phase Prep-HPLC to achieve >95% purity for biological testing.
Protocol B: In Vitro cAMP HTRF Assay (Efficacy & Potency)
To validate CB2 agonism, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.
Self-Validating Step : Because CB2 is Gi-coupled (which decreases cAMP), the assay requires pre-stimulation with Forskolin. A control well with Forskolin alone must show a >10-fold increase in cAMP over basal levels; otherwise, the assay window is too narrow to accurately measure the agonist's inhibitory effect.
Cell Preparation : Plate CHO-K1 cells stably expressing human CB2 receptors at 5,000 cells/well in a 384-well plate.
Stimulation : Add 500 nM Forskolin (to stimulate adenylyl cyclase) concurrently with serial dilutions of the synthesized pyrimidine-5-carboxamide derivatives (10 µM to 0.1 nM).
Incubation : Incubate for 30 minutes at room temperature.
Detection : Add HTRF cAMP detection reagents (anti-cAMP-Cryptate and cAMP-d2). Incubate for 1 hour.
Readout : Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. Calculate EC50 using a 4-parameter logistic non-linear regression model.
Figure 2: High-throughput screening and lead optimization workflow.
References
Giblin, G. M., et al. (2007). "Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain." Journal of Medicinal Chemistry, 50(11), 2597-2600. URL:[Link]
Yu, H., et al. (2021). "The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease." Cells, 10(12), 3548. URL:[Link]
Procedural Guide: Safe Handling and Disposal of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid As drug development and advanced organic synthesis evolve, laboratory personnel frequently handle specialized heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Procedural Guide: Safe Handling and Disposal of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
As drug development and advanced organic synthesis evolve, laboratory personnel frequently handle specialized heterocyclic compounds. 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (also known as 4-Methyl-2-(tetrahydropyran-4-yl)pyrimidine-5-carboxylic acid) is a highly specific building block containing both a pyrimidine ring and a carboxylic acid moiety.
Because of its specific structural properties and acute toxicity, improper disposal of this compound poses severe risks to laboratory personnel, plumbing infrastructure, and aquatic ecosystems. This guide provides an authoritative, self-validating protocol for the safe segregation, handling, and disposal of this chemical, grounded in established Environmental Health and Safety (EHS) standards.
Chemical Profiling & Hazard Assessment
Before designing a disposal workflow, it is critical to understand the mechanistic hazards of the compound. The presence of the carboxylic acid group dictates its behavior as a weak organic acid, while the pyrimidine nitrogen atoms can act as weak bases. However, in waste streams, the molecule is strictly treated as a toxic organic acid .
Table 1: Chemical Identity & Quantitative Hazard Profile
The dual ring structure (pyrimidine + oxan) requires complete incineration for breakdown.
CAS Number
1493751-21-5
Used for exact identification on EHS waste manifests.
Acute Toxicity
H302 (Oral), H312 (Dermal), H332 (Inhalation)
Prohibits drain disposal; mandates the use of fume hoods and leak-proof HDPE containers[1].
Irritation
H315 (Skin), H319 (Eye 2A)
Requires strict PPE (nitrile gloves, safety goggles) during waste transfer[1].
Target Organ
H336 (STOT SE 3 - Central Nervous System)
Aerosolized dust or vapor from solvent mixtures must be suppressed during cleanup[1].
Waste Segregation Logic (The "Why")
In chemical waste management, mixing incompatible materials is the leading cause of laboratory accidents. The disposal of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid relies on strict segregation logic:
The Organic Acid Rule: As an organic acid, this compound must be collected separately from inorganic mineral acids (e.g., hydrochloric acid) and strictly isolated from oxidizing acids (such as nitric or perchloric acid)[2]. Mixing organic compounds with oxidizing acids can lead to rapid pressurization, toxic gas release, or explosive exothermic reactions[3].
Solvent Dominance: During synthesis, this compound is often dissolved in organic solvents (e.g., DMSO, methanol, or dichloromethane). The resulting liquid waste must be classified by the primary solvent's hazard class (halogenated vs. non-halogenated), with the toxic pyrimidine derivative explicitly listed as a solute on the waste label[4].
Step-by-Step Disposal Methodology
The following protocols are designed as self-validating systems. By following these steps sequentially, you inherently verify the safety of the containment before the waste leaves your direct control.
Protocol A: Disposal of Solid Waste (Unused Product or Contaminated Consumables)
Containment: Collect any unused solid powder, contaminated weigh boats, spatulas, or filter papers.
Packaging: Place the solid waste into a sturdy, leak-proof, chemically compatible container (e.g., high-density polyethylene, HDPE)[5]. Do not overfill the container; leave at least 5% headspace to account for potential thermal expansion[6].
Labeling: Attach a hazardous waste label immediately. Identify the contents completely as "4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid." Do not use abbreviations, trade names, or chemical formulas, as these can delay emergency response if a spill occurs during transit[4].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Solutions)
Segregation: Determine if the carrier solvent is aqueous, a halogenated organic, or a non-halogenated organic.
Transfer: Inside a certified chemical fume hood, use a compatible funnel to slowly transfer the liquid waste into the designated HDPE carboy[2].
Capping: Keep the waste container tightly capped at all times except when actively adding waste. Open containers violate EPA/EHS regulations and allow toxic vapors (H332/H336) to escape into the laboratory environment[6].
Protocol C: Decontamination of Empty Containers
The Triple-Rinse Rule: Chemical containers that have been emptied of their contents are not automatically free of regulation. The container must be triple-rinsed with a solvent capable of dissolving the pyrimidine-carboxylic acid (e.g., a small volume of methanol or acetone)[5].
Rinsate Disposal: The first rinseate is highly concentrated and must be collected and disposed of as hazardous liquid waste[7]. Subsequent rinses should also be directed into the organic waste stream[8].
Defacing: Once the container is air-dried in a ventilated hood, completely remove or deface the original manufacturer's label using a permanent black marker before discarding the glass or plastic container in the general laboratory glass waste[5].
Workflow Visualization
To ensure rapid decision-making at the bench, follow this logical matrix for segregating waste streams containing this compound.
Figure 1: Decision matrix for the segregation and disposal of pyrimidine-carboxylic acid waste.
Emergency Spill Response Protocol
In the event of an accidental release, standard sweeping or mopping is insufficient and dangerous.
For Solid Spills: Do not dry sweep, as the mechanical action will aerosolize the acutely toxic powder (H332 hazard)[1]. Instead, lightly moisten the powder with a compatible solvent or cover it with damp absorbent pads to suppress dust generation. Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool.
For Liquid Spills: Immediately isolate the area. Apply an inert, chemically resistant absorbent material (e.g., vermiculite, clay, or universal spill pads) to the perimeter of the spill, working inward[6]. Once the liquid is fully absorbed, collect the saturated materials, double-bag them in heavy-duty plastic, and label them as hazardous solid waste contaminated with the specific chemical and solvent.
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid
As researchers and scientists at the forefront of drug discovery, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present unknown...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug discovery, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles. 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, a specialized pyrimidine derivative, is one such compound where comprehensive toxicological data is not yet available. This guide provides a procedural framework for personal protective equipment (PPE) and safe handling, constructed from established best practices for analogous chemical structures. Our core principle is to treat substances with unknown toxicity as potentially hazardous, ensuring the highest level of safety in our laboratories.[1][2]
Hazard Assessment: An Inferential Approach
Given the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid, we must infer its potential hazards from structurally related compounds. Pyrimidine carboxylic acids and other substituted pyrimidines often exhibit the following characteristics:
Eye Irritation: Many pyrimidine derivatives are classified as causing serious eye irritation.[3][4][5]
Skin Irritation: Skin contact may lead to irritation, characterized by redness, itching, or inflammation.[3][4][5][6]
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[4][5][6]
Harmful if Swallowed/Inhaled: Some analogues are categorized as harmful if ingested or inhaled.[4][5][7]
Crucially, for many novel compounds, the full toxicological profile is uninvestigated.[3] Therefore, a prudent approach mandates handling 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid as a substance that is, at a minimum, an irritant to the eyes, skin, and respiratory system, and potentially harmful through multiple exposure routes.
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to create a robust barrier between the researcher and the chemical.[8][9]
Eye exposure is a primary risk. The minimum requirement in any laboratory where this compound is handled is ANSI Z87.1-compliant safety glasses with side shields.[1][2]
Enhanced Protection: For procedures with a higher risk of splashes, such as transferring solutions or performing reactions in open vessels, chemical splash goggles are required.[10]
Maximum Protection: When working outside a fume hood with potential for splashes or when handling larger quantities (>1 liter), a face shield must be worn in addition to safety goggles.[10]
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 4 mil thickness) provide adequate splash protection for incidental contact.[2][11] Always inspect gloves before use and change them immediately if contamination is suspected.[5][12] For prolonged contact or immersion, consult a glove compatibility chart or use a more resistant glove material.
Lab Coat: A flame-resistant lab coat is required at all times in the research laboratory.[10] It should be fully buttoned with sleeves rolled down to protect skin and personal clothing.[13]
Apparel: Full-length pants and closed-toe shoes are mandatory.[10][13]
Engineering controls are the first line of defense against inhalation hazards.
Normal Operations: Under normal use conditions within a certified chemical fume hood, respiratory protection is typically not required.[3]
Elevated Risk Scenarios: If engineering controls are insufficient, or if dust generation is unavoidable (e.g., weighing large quantities outside of a containment hood), respiratory protection is necessary. A NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator may be required depending on the scale of the operation.[5][12][14]
Operational and Disposal Plans
Safe handling extends beyond PPE to encompass the entire workflow, from preparation to disposal.
Ventilation: All handling of 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid as a solid or in solution should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][11][14]
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4][13] Do not eat, drink, or smoke in the laboratory.[4][7]
Dust Prevention: Handle the solid material carefully to avoid the formation of dust and aerosols.[3][12][14]
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
In the event of a spill, immediate and proper response is crucial to prevent exposure.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
Contain: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.[15]
Collect: Use absorbent pads or appropriate spill cleanup materials to collect the substance. Avoid creating dust.[14]
Decontaminate: Clean the spill area thoroughly with soap and water.[15]
Dispose: Place all contaminated materials, including PPE, into a sealed, labeled container for hazardous waste disposal.[15]
Chemical waste must be managed responsibly in accordance with all institutional, local, and national regulations.[8]
Waste Collection: Collect all waste containing 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid in a clearly labeled, sealed, and appropriate hazardous waste container.[12][15]
Storage: Store waste containers in a designated, cool, and dry secondary containment area away from incompatible materials.[2][15]
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[15] Do not discharge chemical waste into drains or the environment.[15]
Visual and Tabular Summaries
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling 4-Methyl-2-(oxan-4-yl)pyrimidine-5-carboxylic acid.
Caption: PPE Selection Workflow for Handling the Target Compound.
Chemical Splash Goggles. Add a Face Shield for higher risk tasks.[10]
Skin/Body
Nitrile Gloves, Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes.[10]
Thicker, chemical-resistant gloves for prolonged contact.[11]
Respiratory
None (if handled in a certified chemical fume hood).[3]
NIOSH-approved respirator if dust/aerosols are generated outside a fume hood.[5]
References
Fisher Scientific. (2025). Safety Data Sheet for 4-Pyrimidinecarboxylic acid.
Apollo Scientific. (n.d.). Safety Data Sheet for 4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Echemi. (2019). Safety Data Sheet for 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid.
LGC Standards. (2025). Safety Data Sheet for Phenylmethylbarbituric Acid.
Pi Chemicals Ltd. (n.d.). Material Safety Data Sheet for Nilvadipine.
ChemicalBook. (n.d.). Safety Data Sheet for Pyrimidine-2-carboxylic acid.
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Echemi. (n.d.). Safety Data Sheet for 2-AMINO-PYRIMIDINE-4-CARBOXYLICACID.
Movassaghi, M., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
Environmental Health & Safety, University of Tennessee, Knoxville. (n.d.). Novel Chemicals with Unknown Hazards SOP.
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure.
BenchChem. (2025). Personal protective equipment for handling (ngcontent-ng-c1516366459="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
Green World Group. (2023). Chemical Safety Best Practices in The Lab.
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
Quashie, N. B., et al. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei.
Tsolaki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.